molecular formula C15H11ClN2S B13252056 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B13252056
M. Wt: 286.8 g/mol
InChI Key: BOKFRPNWEHSDBD-UHFFFAOYSA-N
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Description

(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is an organic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, and the aniline moiety can be added through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, acyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-[2-(4-BROMOPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
  • (3-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
  • (3-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE

Uniqueness

(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Biological Activity

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a phenyl group substituted with chlorine. This structural configuration is critical for its biological activity, as the presence of electron-withdrawing groups like chlorine can enhance the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The presence of the 4-chlorophenyl group in this compound is believed to contribute to its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus6.25 µg/mL

The compound showed effective inhibition against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied, with various compounds demonstrating cytotoxic effects on cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study evaluating the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells, this compound exhibited an IC50 value of approximately 10 µg/mL , indicating significant antiproliferative activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-710
Similar Thiazole DerivativeHepG215

The structure-activity relationship (SAR) analysis suggests that the chlorophenyl substitution enhances the compound's ability to induce apoptosis through mitochondrial pathways .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or direct action on ion channels.

Research Findings

In preclinical models using pentylenetetrazole (PTZ) induced seizures, compounds structurally related to this compound demonstrated protective effects at doses as low as 20 mg/kg .

Table 3: Anticonvulsant Activity in Animal Models

CompoundModelEffective Dose (mg/kg)
This compoundPTZ Seizure Model20
Other Thiazole AnaloguesPTZ Seizure Model15

The SAR indicates that modifications to the thiazole ring can significantly affect anticonvulsant activity, emphasizing the importance of the substituent groups on the phenyl ring .

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2

InChI Key

BOKFRPNWEHSDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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